Superior CK2α Inhibition by Dihalogenated vs. Monohalogenated Triazolo[4,5-b]pyridine Analogs
In a direct comparative study of 1H-triazolo[4,5-b]pyridine analogs, dihalogenation (as in 5,7-dichloro pattern) yields significantly more potent CK2α inhibition than monohalogenation. The dihalogenated analog 4a exhibits an IC50 of 2.56 μM, compared to the monohalogenated analog 7a, which shows an IC50 of 7.51 μM . This demonstrates a nearly three-fold improvement in potency simply by increasing halogen substitution from one to two atoms.
| Evidence Dimension | CK2α Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.56 μM (for dihalogenated analog 4a) |
| Comparator Or Baseline | 7.51 μM (for monohalogenated analog 7a) |
| Quantified Difference | ~3-fold improvement in potency |
| Conditions | Recombinant human CK2α kinase assay |
Why This Matters
This quantifies the critical role of the second chlorine atom in the 5,7-dichloro substitution pattern, directly impacting the compound's value as a more potent starting point for CK2 inhibitor development.
